molecular formula C7H7ClF2N2O2 B2389221 [4-Chloro-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid CAS No. 1946828-31-4

[4-Chloro-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid

Cat. No.: B2389221
CAS No.: 1946828-31-4
M. Wt: 224.59
InChI Key: AKLUNWAHDCOTDE-UHFFFAOYSA-N
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Description

[4-Chloro-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid is a chemical compound with the molecular formula C7H7ClF2N2O2 and a molecular weight of 224.6 g/mol . This compound is notable for its applications in proteomics research and its unique structural features, which include a pyrazole ring substituted with chloro, difluoromethyl, and methyl groups.

Chemical Reactions Analysis

Types of Reactions

[4-Chloro-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chloro and difluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as nucleophiles for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

[4-Chloro-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [4-Chloro-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound’s difluoromethyl group enhances its ability to act as a hydrogen-bond donor, which can influence its binding affinity to various biological targets . This property is crucial for its effectiveness in proteomics research and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to [4-Chloro-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group, in particular, enhances its hydrogen-bonding capabilities and influences its reactivity and interactions with biological targets .

Properties

IUPAC Name

2-[4-chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClF2N2O2/c1-3-5(8)6(7(9)10)12(11-3)2-4(13)14/h7H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLUNWAHDCOTDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Cl)C(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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